molecular formula C38H36NP B14770365 1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]-N,N-dimethylnaphthalen-2-amine

1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]-N,N-dimethylnaphthalen-2-amine

Cat. No.: B14770365
M. Wt: 537.7 g/mol
InChI Key: YRHRIKDJEBSTHT-UHFFFAOYSA-N
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Description

(1R)-2’-(Bis(3,5-dimethylphenyl)phosphino)-N,N-dimethyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-amine is a complex organic compound that features a unique combination of phosphine and amine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2’-(Bis(3,5-dimethylphenyl)phosphino)-N,N-dimethyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-amine typically involves multiple steps. One common method includes the reaction of bis(3,5-dimethylphenyl)phosphine with a suitable naphthalene derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the phosphine-amine linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1R)-2’-(Bis(3,5-dimethylphenyl)phosphino)-N,N-dimethyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: The compound can participate in reduction reactions, particularly at the amine group.

    Substitution: Both the phosphine and amine groups can undergo substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine group yields phosphine oxides, while substitution reactions can introduce various functional groups to the naphthalene core.

Scientific Research Applications

Chemistry

In chemistry, (1R)-2’-(Bis(3,5-dimethylphenyl)phosphino)-N,N-dimethyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-amine is used as a ligand in transition metal catalysis. Its unique structure allows for the formation of stable complexes with metals, which can be used in various catalytic processes such as hydrogenation and cross-coupling reactions.

Biology and Medicine

In biology and medicine, this compound has potential applications in drug development. Its ability to form stable complexes with metals can be exploited to design metal-based drugs with improved efficacy and selectivity.

Industry

In the industrial sector, (1R)-2’-(Bis(3,5-dimethylphenyl)phosphino)-N,N-dimethyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-amine is used in the synthesis of advanced materials. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials.

Mechanism of Action

The mechanism of action of (1R)-2’-(Bis(3,5-dimethylphenyl)phosphino)-N,N-dimethyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-amine involves its interaction with molecular targets such as transition metals. The phosphine group acts as a donor ligand, coordinating with metal centers to form stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Bis(3,5-dimethylphenyl)phosphine: A simpler phosphine compound with similar reactivity but lacking the naphthalene core.

    N,N-Dimethyl-1-naphthylamine: An amine compound with a naphthalene core but without the phosphine group.

Uniqueness

What sets (1R)-2’-(Bis(3,5-dimethylphenyl)phosphino)-N,N-dimethyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-amine apart is its combination of both phosphine and amine functionalities within a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and form more diverse complexes compared to its simpler counterparts.

Properties

Molecular Formula

C38H36NP

Molecular Weight

537.7 g/mol

IUPAC Name

1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]-N,N-dimethylnaphthalen-2-amine

InChI

InChI=1S/C38H36NP/c1-25-19-26(2)22-31(21-25)40(32-23-27(3)20-28(4)24-32)36-18-16-30-12-8-10-14-34(30)38(36)37-33-13-9-7-11-29(33)15-17-35(37)39(5)6/h7-24H,1-6H3

InChI Key

YRHRIKDJEBSTHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)N(C)C)C6=CC(=CC(=C6)C)C)C

Origin of Product

United States

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